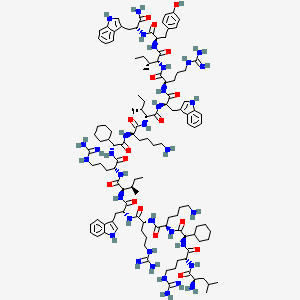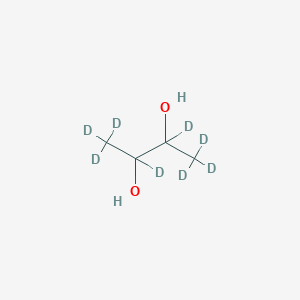
2,3-Butanediol-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Butanediol-d8 is a deuterated form of 2,3-butanediol, an organic compound with the formula (CH₃CHOH)₂. It is classified as a vicinal diol (glycol) and exists as three stereoisomers: two enantiomers and one meso compound. The deuterated version, this compound, is used in various scientific research applications due to its unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Butanediol-d8 can be synthesized through the deuteration of 2,3-butanediol. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D₂O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of 2,3-butanediol involves the fermentation of carbohydrates by microorganisms such as Klebsiella pneumoniae and Enterobacter aerogenes. The process can be adapted for the production of this compound by using deuterium-labeled substrates. The fermentation broth is then subjected to separation and purification processes to isolate the deuterated compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Butanediol-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoin and diacetyl.
Reduction: It can be reduced to form butane.
Dehydration: It undergoes dehydration to form butanone (methyl ethyl ketone).
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Dehydration: Acidic catalysts like sulfuric acid (H₂SO₄) are employed.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Acetoin and diacetyl.
Reduction: Butane.
Dehydration: Butanone.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,3-Butanediol-d8 is used in a wide range of scientific research applications, including:
Chemistry: As a deuterated solvent and reagent in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: In pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: As a precursor for the synthesis of deuterated polymers and other materials
Wirkmechanismus
The mechanism of action of 2,3-Butanediol-d8 involves its interaction with various molecular targets and pathways. In biochemical studies, it acts as a tracer to monitor metabolic processes. The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, allowing researchers to track its movement and transformation within biological systems. This helps in understanding the kinetics and dynamics of metabolic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butanediol: Another isomer of butanediol with different physical and chemical properties.
1,4-Butanediol: Used as an industrial solvent and in the production of plastics and fibers.
Acetoin: A precursor in the biosynthesis of 2,3-butanediol.
Uniqueness
2,3-Butanediol-d8 is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and other isotopic labeling studies. The presence of deuterium atoms allows for the precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with non-deuterated analogs .
Eigenschaften
Molekularformel |
C4H10O2 |
|---|---|
Molekulargewicht |
98.17 g/mol |
IUPAC-Name |
1,1,1,2,3,4,4,4-octadeuteriobutane-2,3-diol |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/i1D3,2D3,3D,4D |
InChI-Schlüssel |
OWBTYPJTUOEWEK-PIODKIDGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])(C([2H])([2H])[2H])O)O |
Kanonische SMILES |
CC(C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




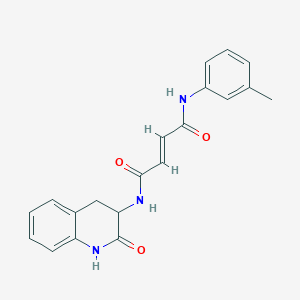
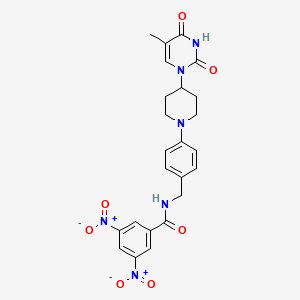


![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15141533.png)
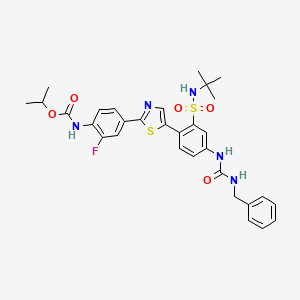
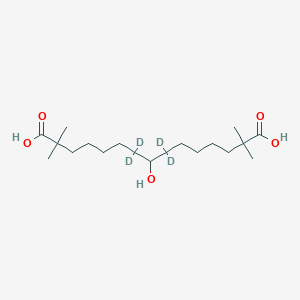
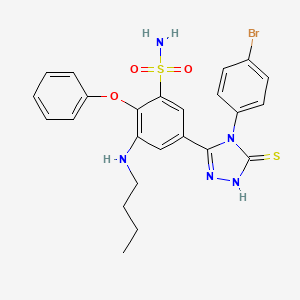
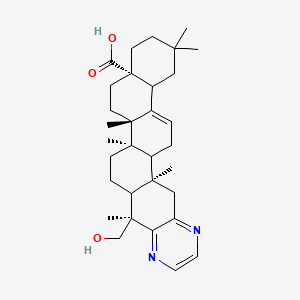
![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)

